molecular formula C14H19NO B13463816 [5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

[5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

Cat. No.: B13463816
M. Wt: 217.31 g/mol
InChI Key: YZDGNVAQJXHWFQ-UHFFFAOYSA-N
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Description

[5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor to form the bicyclic core, followed by functionalization to introduce the methanol group. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, hydroxyl groups, nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features may impart specific biological activities, making it a candidate for drug discovery and development.

Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it a versatile component in various chemical processes.

Mechanism of Action

The mechanism by which [5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol exerts its effects is primarily through its interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing cellular processes.

Comparison with Similar Compounds

    [5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptane]: Lacks the methanol group, resulting in different reactivity and biological activity.

    [5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]amine:

Uniqueness: The presence of the methanol group in [5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol imparts unique chemical properties, such as increased polarity and the ability to participate in hydrogen bonding. These features can enhance its solubility in polar solvents and influence its interactions with biological targets, distinguishing it from similar compounds.

Biological Activity

[5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is a complex organic compound that has garnered attention due to its unique bicyclic structure and potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C14H19NO
  • Molecular Weight: 217.31 g/mol
  • IUPAC Name: this compound

Structural Features:
The compound features a bicyclic structure that allows it to fit into specific binding sites of biological targets, enhancing its potential for modulating biological processes.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

  • Receptors: The compound may act as an agonist or antagonist at specific receptor sites, influencing signaling pathways.
  • Enzymes: It can modulate enzymatic activities, affecting metabolic processes within cells.

1. Neuropharmacological Effects

Research indicates that compounds with similar structures exhibit significant neuropharmacological effects. For instance, studies have shown that bicyclic amines can influence neurotransmitter systems, potentially leading to applications in treating neurological disorders.

2. Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Study on Orexin Receptors: A recent study demonstrated that similar azabicyclic compounds could act as agonists for orexin receptors, suggesting potential applications in sleep disorders and appetite regulation .

3. Comparative Analysis

A comparative analysis with similar compounds reveals distinct differences in biological activity:

CompoundBiological ActivityUnique Features
[5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptane]Moderate binding affinityLacks methanol group
[5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]amineHigh receptor specificityAmino group presence

Synthesis and Industrial Applications

The synthesis of this compound typically involves cyclization reactions followed by functionalization to introduce the methanol group. Industrial production may utilize optimized conditions to enhance yield and purity, employing techniques such as chromatography for purification.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

[5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

InChI

InChI=1S/C14H19NO/c1-11-4-2-3-5-12(11)14-6-13(7-14,10-16)8-15-9-14/h2-5,15-16H,6-10H2,1H3

InChI Key

YZDGNVAQJXHWFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C23CC(C2)(CNC3)CO

Origin of Product

United States

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